Product packaging for Methyl-6-aminohexanoic acid(Cat. No.:)

Methyl-6-aminohexanoic acid

Cat. No.: B8490630
M. Wt: 145.20 g/mol
InChI Key: OSWFAPORICMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-6-aminohexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B8490630 Methyl-6-aminohexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

6-amino-2-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(7(9)10)4-2-3-5-8/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

OSWFAPORICMGLT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN)C(=O)O

Origin of Product

United States

Research Trajectories in 6 Aminohexanoic Acid and Methyl 6 Aminohexanoic Acid

Historical Context and Evolution of Research on 6-Aminohexanoic Acid and Analogs

The journey of 6-aminohexanoic acid research began with its chemical synthesis. Early methods, developed in the mid-20th century, primarily involved the hydrolysis of ε-caprolactam under acidic or basic conditions. mdpi.comorgsyn.org These conventional methods, while effective, laid the groundwork for future innovations aimed at more environmentally benign processes. mdpi.comnih.gov A significant milestone in the history of 6-aminohexanoic acid was the discovery of its antifibrinolytic properties in 1959 by Okamoto. researchgate.net This finding opened up its application in the medical field, where it is used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots. researchgate.netwikipedia.org

The evolution of research then took a turn towards biotechnology and sustainable chemistry. A notable development was the exploration of biocatalytic routes for the synthesis of 6-aminohexanoic acid. Researchers have successfully employed enzymatic and whole-cell biocatalyst systems to produce this compound from precursors like cyclohexane (B81311) and cyclohexanol (B46403). mdpi.comnih.gov A key strategy in some of these biocatalytic cascades involves the in situ capping of the carboxylic acid group of an intermediate, 6-hydroxyhexanoic acid, with methanol (B129727) to form its methyl ester. nih.govthieme-connect.com This esterification step is crucial to prevent the formation of undesired byproducts and to facilitate the subsequent enzymatic reactions. thieme-connect.com This highlights the early and integral role of methyl-6-aminohexanoic acid as a key intermediate in the development of advanced and more efficient synthetic pathways for its parent acid.

Significance of 6-Aminohexanoic Acid in Academic and Industrial Research

The significance of 6-aminohexanoic acid in both academic and industrial spheres is multifaceted. Its most prominent industrial application is as the monomer for the production of Nylon-6, a major synthetic polymer with widespread use in textiles, automotive parts, and electronics. mdpi.comresearchgate.netnih.gov The global demand for Nylon-6 underscores the economic importance of efficient and sustainable production methods for its precursor, 6-aminohexanoic acid. nih.gov

In academic research, the flexible and hydrophobic nature of the 6-aminohexanoic acid backbone has made it a valuable building block and linker in the design of various biologically active molecules. mdpi.comresearchgate.netnih.govdocumentsdelivered.comuvm.edu Its incorporation into peptides can enhance their bioavailability by increasing their resistance to enzymatic degradation. mdpi.com Furthermore, it is used as a spacer to connect different functional fragments of a molecule without disturbing their individual activities. mdpi.com The ability to modify the structure of peptides and other bioactive compounds using 6-aminohexanoic acid has led to the development of novel drug candidates and research tools. researchgate.net

The compound's utility also extends to the field of biodegradable polymers. Copolymers of 6-aminohexanoic acid with other monomers, such as hydroxyproline, are being investigated for potential biomedical applications, including as materials for bone repair and as biodegradable packaging materials. mdpi.com

Application AreaSignificance of 6-Aminohexanoic Acid
Industrial Polymer Chemistry Primary monomer for the large-scale production of Nylon-6. mdpi.comnih.gov
Medicinal Chemistry & Pharmacology Clinically used as an antifibrinolytic drug. nih.govresearchgate.net
Biomaterials & Peptide Chemistry Utilized as a flexible linker and building block to modify peptides and create novel bioactive molecules. mdpi.comresearchgate.netnih.govdocumentsdelivered.comuvm.edu
Sustainable Chemistry A target molecule for the development of green and biocatalytic synthesis routes. mdpi.comnih.govresearchgate.net
Materials Science A component in the synthesis of biodegradable copolymers for potential biomedical and packaging applications. mdpi.com

Current Research Frontiers and Emerging Areas for 6-Aminohexanoic Acid and its Methyl Ester

Current research on 6-aminohexanoic acid and its methyl ester is largely focused on developing more efficient and sustainable production methods and exploring novel applications. A major frontier is the development of one-pot biocatalytic processes that can convert simple and inexpensive starting materials like cyclohexane directly into 6-aminohexanoic acid with high yield and selectivity. nih.gov These integrated multi-enzyme cascades represent a significant step towards greener manufacturing processes for this vital chemical.

The synthesis of methyl-6-aminohexanoate itself is an active area of research, particularly through enzymatic methods. One-pot processes starting from ε-caprolactone have been developed, utilizing a sequence of enzymatic steps to achieve the synthesis of the methyl ester. researchgate.net This highlights a growing interest in producing the ester as a standalone product, potentially for its own applications or as a more stable and versatile intermediate for further chemical modifications.

Another exciting emerging area is the use of 6-aminohexanoic acid to create novel antimicrobial peptides. By substituting leucine (B10760876) residues in naturally occurring antimicrobial peptides with 6-aminohexanoic acid, researchers have been able to enhance their cell selectivity, reducing their toxicity to mammalian cells while maintaining potent antibacterial and antibiofilm activities against drug-resistant bacteria. mdpi.com This strategy offers a promising avenue for the development of new therapeutic agents to combat infectious diseases. mdpi.com

Furthermore, research into other derivatives of 6-aminohexanoic acid, including various esters and amides, is ongoing. These derivatives are being investigated for their potential to enhance the transdermal penetration of drugs, offering a non-invasive route for drug delivery. mdpi.com

Research FrontierDescriptionKey Compounds
One-Pot Biocatalysis Development of integrated enzymatic cascades for the direct synthesis of 6-aminohexanoic acid from cyclohexane, aiming for higher efficiency and sustainability. nih.gov6-Aminohexanoic acid, Cyclohexane, 6-Hydroxyhexanoic acid
Enzymatic Ester Synthesis One-pot enzymatic synthesis of methyl-6-aminohexanoate from ε-caprolactone, showcasing advanced biocatalytic routes to the ester. researchgate.netMethyl-6-aminohexanoate, ε-Caprolactone
Antimicrobial Peptide Modification Substitution of amino acid residues in antimicrobial peptides with 6-aminohexanoic acid to improve their therapeutic index. mdpi.com6-Aminohexanoic acid, Melittin (B549807) analogs
Enhanced Drug Delivery Investigation of 6-aminohexanoic acid derivatives (esters and amides) as enhancers for the transdermal delivery of therapeutic agents. mdpi.com6-Aminohexanoic acid derivatives

Synthetic Methodologies for 6 Aminohexanoic Acid and Methyl 6 Aminohexanoic Acid

Chemical Synthesis Pathways for 6-Aminohexanoic Acid

6-Aminohexanoic acid is a crucial chemical intermediate, most notably serving as the monomer for Nylon 6. nih.govmdpi.comx-mol.netresearchgate.net Its synthesis has been a subject of industrial and academic research for decades.

Hydrolysis-Based Routes from ε-Caprolactam

The most established and widely used industrial method for synthesizing 6-aminohexanoic acid is the hydrolysis of ε-caprolactam. mdpi.comrug.nl This process involves the ring-opening of the cyclic amide (lactam) to form the linear amino acid. The reaction can be carried out under either acidic or basic conditions. mdpi.com

In a typical laboratory-scale acidic hydrolysis, ε-caprolactam is boiled with aqueous hydrochloric acid. orgsyn.org The resulting solution is then treated to remove the acid, often using ion-exchange resins, to isolate the 6-aminohexanoic acid. mdpi.comorgsyn.org

Alkaline hydrolysis is also a common approach, where ε-caprolactam is heated with a strong base like sodium hydroxide. orgsyn.orggoogle.com This reaction yields the sodium salt of 6-aminohexanoic acid. Subsequent neutralization and purification steps are required to obtain the free amino acid. For instance, one method involves reacting ε-caprolactam with sodium hydroxide, followed by treatment with a solubility regulating agent and extraction to isolate the product. google.com

Hydrolysis Method Reagents Key Steps Outcome
Acidic Hydrolysis ε-Caprolactam, Hydrochloric Acid, Water1. Refluxing the mixture. 2. Decolorization. 3. Evaporation. 4. Purification via ion-exchange resin. orgsyn.org6-Aminohexanoic acid hydrochloride, then converted to the free amino acid. orgsyn.org
Alkaline Hydrolysis ε-Caprolactam, Sodium Hydroxide or Barium Hydroxide1. Refluxing the mixture. 2. Cooling and addition of a modifying agent. 3. Separation and extraction. google.comSodium salt of 6-aminohexanoic acid, then converted to the free amino acid. google.com

Alternative Chemical Synthetic Approaches

While ε-caprolactam hydrolysis is dominant, several other chemical routes to 6-aminohexanoic acid have been developed. These alternatives often start from different precursors and offer different advantages and challenges.

From Cyclohexane (B81311): More direct routes from cyclohexane are being explored to reduce process steps. One such method involves the conversion of cyclohexane to ε-caprolactone, which is then transformed into 6-aminohexanoic acid. nih.govmdpi.comx-mol.netresearchgate.net

Reduction of δ-Cyanovaleric Acid: 6-Aminohexanoic acid can be synthesized by the reduction of δ-cyanovaleric acid or its corresponding esters. orgsyn.org

Hydrogenation of ε-Oximinocaproic Acid: Another pathway involves the hydrogenation of ε-oximinocaproic acid to yield the desired amino acid. orgsyn.org

Targeted Synthesis of Methyl-6-aminohexanoic Acid (Methyl 6-Aminohexanoate)

This compound, also known as methyl 6-aminohexanoate (B3152083), is the methyl ester of 6-aminohexanoic acid. Its synthesis is primarily achieved through the esterification of the parent amino acid.

Esterification Reactions for this compound Formation

The most direct method for preparing methyl 6-aminohexanoate is the Fischer esterification of 6-aminohexanoic acid with methanol (B129727) in the presence of an acid catalyst. The catalyst, typically a strong acid like sulfuric acid or hydrochloric acid, protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and is often driven to completion by removing the water formed during the reaction or by using an excess of methanol.

The base hydrolysis of coordinated methyl 6-aminohexanoate in cobalt(III) complexes has also been studied, providing insights into the reactivity of the ester function. rsc.org

Specific One-Pot Chemical Synthesis Strategies for this compound

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A notable one-pot strategy involves a multi-step enzymatic process starting from ε-caprolactone to produce methyl 6-aminohexanoate. researchgate.net This biocatalytic cascade avoids the isolation of intermediates, streamlining the synthesis.

Another approach involves the reductive amination of methyl-5-formylvaleroate. This intermediate, which can be derived from the hydroformylation of methyl-3-pentenoate, is reacted with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst to yield methyl-6-aminohexanoate. tue.nl

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for producing 6-aminohexanoic acid and its derivatives. These "green" approaches often utilize biological systems to replace harsh chemical reagents and reduce waste.

A prominent example is the development of microbial fermentation processes. google.com Genetically engineered microorganisms are used to convert renewable feedstocks, such as sugars, into 6-aminohexanoic acid. google.com Specific pathways involve the biochemical conversion of intermediates like 6-aminohex-2-enoic acid. patentalert.com

One innovative one-pot bioprocess for 6-aminohexanoic acid synthesis starts directly from cyclohexane. nih.govx-mol.netresearchgate.net This method employs a mixed-species microbial culture. Pseudomonas taiwanensis strains are engineered to convert cyclohexane into an intermediate like ε-caprolactone, which is then converted to 6-aminohexanoic acid by engineered Escherichia coli strains within the same reactor. nih.govmdpi.comx-mol.netresearchgate.net This process achieved a high yield of 86% under optimized conditions. nih.govx-mol.netresearchgate.net

Furthermore, the valorization of biodegradable polyester waste like polycaprolactone presents a novel recycling route. A one-pot catalytic process using aqueous ammonia and a Ruthenium catalyst can deconstruct polycaprolactone into 6-aminocaproic acid and caprolactam, with total yields reaching over 90%. rsc.org

Sustainable Method Starting Material Key Agents/Organisms Product Key Findings
Mixed-Species Bioprocess CyclohexanePseudomonas taiwanensis, Escherichia coli6-Aminohexanoic acidAchieved 86% yield in a one-pot system. nih.govx-mol.netresearchgate.net
Biocatalytic Cascade ε-CaprolactoneMultiple enzymes in a one-pot setupMethyl 6-aminohexanoateDemonstrates an enzymatic route directly to the ester. researchgate.net
Waste Valorization PolycaprolactoneAqueous Ammonia, Ruthenium Catalyst6-Aminohexanoic acid & CaprolactamAchieved >90% total yield, providing a circular economy approach. rsc.org
Fermentation Carbohydrate FeedstocksGenetically engineered microorganisms6-Aminohexanoic acidProvides a pathway from renewable resources. google.com

Biocatalytic and Metabolic Engineering Approaches for 6 Aminohexanoic Acid Production

Enzymatic Catalysis for 6-Aminohexanoic Acid Biosynthesis

Enzymatic catalysis offers a promising alternative to conventional chemical synthesis, enabling the production of 6-aminohexanoic acid with high specificity and efficiency. nih.govnih.gov Multi-enzyme cascade reactions, where a series of enzymes work in concert to convert a starting substrate to the final product, are a key focus of this approach. nih.govthieme-connect.com These cascades can be conducted in vitro using isolated enzymes or in vivo using whole-cell biocatalysts. nih.gov

The successful design and implementation of enzymatic cascades for 6-aminohexanoic acid synthesis hinge on the identification and characterization of key enzymes with suitable catalytic properties. nih.gov Researchers have investigated a variety of enzymes, each playing a specific role in the multi-step conversion process. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) and transaminases (TAs) are crucial for introducing the amino group into the carbon backbone, a key step in 6-aminohexanoic acid synthesis. nih.govd-nb.info

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a carbonyl group to an amine using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.govd-nb.info Engineered AmDHs, derived from amino acid dehydrogenases like L-lysine ε-dehydrogenase (LysEDH), have shown the ability to catalyze the reductive amination of 6-oxohexanoic acid to 6-aminohexanoic acid. nih.gov For instance, a variant of LysEDH was able to achieve a 44% analytical yield in the reductive amination of 6-oxohexanoic acid. nih.gov Further engineering efforts have focused on improving the thermostability and substrate scope of AmDHs. nih.gov

Transaminases (TAs), also known as aminotransferases: TAs catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or other amino acids) to a carbonyl acceptor. rug.nlresearchgate.netrug.nl In the context of 6-aminohexanoic acid synthesis, ω-transaminases are of particular interest as they can act on ω-amino acids and related compounds. nih.govrug.nl The reaction involves the conversion of 6-oxohexanoate (B1234620) to 6-aminohexanoate (B3152083) by transferring an amino group from a donor molecule. rug.nlontosight.ai

Carboxylic acid reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. researchgate.netengconfintl.org This enzymatic step is vital in pathways that aim to produce 6-aminohexanoic acid from dicarboxylic acids like adipic acid. nih.govresearchgate.net The resulting aldehyde, 6-oxohexanoic acid, can then be converted to 6-aminohexanoic acid by a transaminase. researchgate.net

Recent studies have focused on identifying and engineering CARs with improved activity and specificity. nih.govtudelft.nl For example, through virtual screening and functional detection, new CARs with broad substrate scopes have been discovered. nih.gov One particular CAR, KiCAR, demonstrated high specificity for adipic acid with no detectable activity towards 6-aminohexanoic acid, making it a promising candidate for biosynthetic pathways. nih.gov Another engineered CAR, ACA-1, showed a significant 101-fold increase in catalytic efficiency (kcat/KM) towards 6-aminocaproic acid compared to the wild-type enzyme. tudelft.nl

ω-Aminotransferases (ω-TAs) are a subclass of transaminases that are particularly well-suited for the synthesis of ω-amino acids like 6-aminohexanoic acid. nih.govrug.nl They catalyze the transfer of an amino group to the terminal carbonyl group of an aldehyde or ketone. rug.nl

Cv-ωTA from Chromobacterium violaceum : The ω-transaminase from Chromobacterium violaceum (Cv-ωTA or CV2025) has been extensively studied and utilized in biocatalytic cascades for 6-aminohexanoic acid production. nih.govresearchgate.netmdpi.com This enzyme is known to be active on long-chain aldehydes and amines that possess carboxylic acid groups. nih.gov It has been successfully employed in whole-cell biocatalysts, often in combination with other enzymes like alcohol dehydrogenases, to convert precursors into 6-aminohexanoic acid. nih.gov For instance, a cascade involving Cv-ωTA was used to synthesize 6-aminohexanoic acid from 6-hydroxyhexanoic acid. nih.gov In another study, Cv-ωTA was part of a photo-enzymatic cascade to produce enantiomerically pure amines. mdpi.com

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govacs.orgacs.org In the context of 6-aminohexanoic acid synthesis, they are primarily used to oxidize a terminal hydroxyl group to an aldehyde, which can then be aminated. nih.gov

AlkJ from Pseudomonas putida : The membrane-associated alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 has proven to be a highly effective enzyme for the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov A key advantage of AlkJ is the irreversible nature of its catalyzed alcohol oxidation, which helps to drive the reaction forward. nih.gov It has been successfully used in multi-enzyme cascades, often in combination with a transaminase like Cv-ωTA, within engineered E. coli to produce 6-aminohexanoic acid. nih.gov Research has shown that AlkJ can convert aliphatic alcohols and ω-hydroxyfatty acid methyl esters with high specific activity. nih.gov

Cyclohexanone (B45756) monooxygenases (CHMOs) are a type of Baeyer-Villiger monooxygenase (BVMO) that catalyze the insertion of an oxygen atom into a cyclic ketone, forming a lactone. wikipedia.org This enzymatic reaction is a critical first step in many biocatalytic pathways that start from cyclohexane (B81311) or cyclohexanone to produce 6-aminohexanoic acid. nih.govresearchgate.net

The CHMO from Acinetobacter calcoaceticus NCIMB 9871 is a well-characterized example. wikipedia.org It catalyzes the conversion of cyclohexanone to ε-caprolactone. nih.govwikipedia.org This ε-caprolactone can then be hydrolyzed by a lactonase to form 6-hydroxyhexanoic acid, which serves as a key intermediate in the downstream enzymatic steps leading to 6-aminohexanoic acid. nih.govresearchgate.net CHMOs have a broad substrate scope, allowing them to act on a variety of cyclic ketones. wikipedia.org

Interactive Data Tables

Table 1: Key Enzymes in 6-Aminohexanoic Acid Biosynthesis and Their Roles

Enzyme ClassSpecific Enzyme ExampleSource OrganismRole in Biosynthesis CascadeSubstrate(s)Product(s)
Amine DehydrogenaseEngineered LysEDHGeobacillus stearothermophilusReductive amination6-Oxohexanoic acid, NH₃, NADH6-Aminohexanoic acid, NAD⁺
Carboxylic Acid ReductaseKiCARKitasatospora sp.Reduction of carboxylic acidAdipic acid, ATP, NADPHAdipaldehydic acid, ADP, NADP⁺
ω-AminotransferaseCv-ωTA (CV2025)Chromobacterium violaceumAmination of aldehyde6-Oxohexanoic acid, Amino donor6-Aminohexanoic acid, Keto acid
Alcohol DehydrogenaseAlkJPseudomonas putida GPo1Oxidation of alcohol6-Hydroxyhexanoic acid6-Oxohexanoic acid
Cyclohexanone MonooxygenaseCHMOAcinetobacter calcoaceticusBaeyer-Villiger oxidationCyclohexanone, NADPH, O₂ε-Caprolactone, NADP⁺, H₂O

Table 2: Research Findings on Enzymatic 6-Aminohexanoic Acid Production

Starting SubstrateKey Enzymes UsedHost Organism/SystemProduct Titer/YieldReference
CyclohexaneCyp, CDH, CHMO, Lact, AlkJ, TAPseudomonas taiwanensis & Escherichia coli (mixed-species)86% yield of 6-aminohexanoic acid nih.govnih.gov
6-Oxohexanoic acidEngineered LysEDH, Formate DehydrogenaseIn vitro44% analytical yield nih.gov
Adipic acidCARs, ω-TAsIn vitro / Engineered E. coli88% conversion to 6-aminocaproic acid engconfintl.org
ε-CaprolactoneEsterase, prim-ADH, ω-TA, AlaDHIn vitroUp to 75% conversion from 6-hydroxyhexanoic acid thieme-connect.com
Cyclohexanol (B46403)sec-ADH, BVMO, Esterase, prim-ADH, ω-TA, AlaDHIn vitroUp to 24% conversion thieme-connect.com

Characterization of Key Enzymes in 6-Aminohexanoic Acid Production Cascades

Lactonases

Lactonases, enzymes that catalyze the hydrolysis of lactones, play a significant role in biological pathways for 6-AHA production. In the context of 6-AHA synthesis, their primary function is the conversion of ε-caprolactone to 6-hydroxyhexanoic acid, a precursor to 6-AHA. One of the key enzymes in this process is the ε-caprolactone hydrolase.

Another critical enzymatic step involves the amination of 6-AHA precursors. For instance, the bioconversion of 6-oxohexanoate can be achieved using an ω-transaminase, which transfers an amino group from a donor molecule to produce 6-AHA. This reaction is often a crucial part of multi-enzyme cascade systems designed for the synthesis of 6-AHA.

Multi-Enzyme Cascade Systems for 6-Aminohexanoic Acid Synthesis

Multi-enzyme cascade systems are engineered to perform a series of sequential reactions in a single pot, mimicking natural metabolic pathways. These systems offer several advantages, including reduced downstream processing costs, improved reaction efficiency, and the ability to overcome thermodynamic limitations. For the synthesis of 6-AHA, various cascade systems have been developed, often starting from cyclohexane or related compounds.

Another approach utilizes a three-enzyme cascade to convert cyclohexanol to 6-AHA. This system employs a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a 6-aminohexanoate-transaminase. This cascade has been successfully demonstrated in E. coli, showcasing the potential for whole-cell biocatalysis.

Enzyme Cascade for 6-AHA SynthesisStarting SubstrateKey Enzymes Involved
Seven-Enzyme CascadeCyclohexaneCytochrome P450 monooxygenase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Lactonase, Amino acid dehydrogenase
Three-Enzyme CascadeCyclohexanolCyclohexanol dehydrogenase, Cyclohexanone monooxygenase, 6-Aminohexanoate-transaminase

Metabolic Engineering of Microorganisms for 6-Aminohexanoic Acid Production

Metabolic engineering focuses on the targeted modification of microbial metabolism to enhance the production of desired chemicals. This involves the introduction of heterologous genes, the deletion of competing pathways, and the optimization of fermentation conditions. Several microorganisms have been engineered for the biosynthesis of 6-AHA.

Recombinant Microorganism Development (e.g., Escherichia coli, Pseudomonas taiwanensis)

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce 6-AHA from various feedstocks. These efforts often involve the introduction of pathways from other organisms and the optimization of enzyme expression levels.

Pseudomonas taiwanensis has also emerged as a promising candidate for 6-AHA production. This bacterium possesses natural pathways for the degradation of various aromatic and cyclic compounds, which can be harnessed and redirected for the synthesis of 6-AHA. Its robustness and metabolic versatility make it an attractive chassis for industrial biotechnology.

Engineered Metabolic Pathways for 6-Aminohexanoic Acid Biosynthesis

The production of 6-AHA from renewable carbohydrate feedstocks like glucose is a primary goal of metabolic engineering. One strategy involves reversing the natural lysine (B10760008) degradation pathway. By introducing specific enzymes and blocking competing reactions, engineered microbes can convert intermediates of lysine metabolism into 6-AHA.

Another approach is the construction of a completely synthetic pathway. For example, a pathway starting from acetyl-CoA can be designed to produce 6-AHA through a series of enzymatic reactions. This often requires the expression of multiple heterologous genes and extensive optimization of the host's metabolic network.

The bioconversion of cyclohexane and cyclohexanol into 6-AHA leverages the catabolic capabilities of certain microorganisms. These pathways typically involve an initial oxidation of the cyclic substrate to form a ketone, followed by the insertion of an oxygen atom to create a lactone. This lactone is then hydrolyzed and subsequently aminated to yield 6-AHA.

Engineered E. coli strains expressing a cyclohexanone monooxygenase have been shown to convert cyclohexanone to ε-caprolactone, which can then be further converted to 6-AHA. The efficiency of these pathways is often limited by the activity and stability of the monooxygenase enzymes.

Engineered MicroorganismFeedstockKey Engineering Strategies
Escherichia coliGlucoseReversal of lysine degradation pathway, introduction of synthetic pathways from acetyl-CoA
Escherichia coliCyclohexanolExpression of cyclohexanol dehydrogenase, cyclohexanone monooxygenase, and 6-aminohexanoate-transaminase
Pseudomonas taiwanensisCyclohexaneHarnessing and redirecting natural degradation pathways
Ketoacid Elongation Pathways

The de novo biosynthesis of 6-aminohexanoic acid (6-ACA) from simple carbon sources necessitates the construction of a C6 backbone, a challenge addressed by harnessing ketoacid elongation pathways. One prominent strategy involves extending a C5 central metabolite, α-ketoglutarate, to a C6 precursor. This has been successfully demonstrated by adapting the coenzyme B biosynthesis pathway from methanogenic archaea for implementation in host organisms like Escherichia coli. researchgate.net

This synthetic pathway typically involves a series of enzymatic steps:

Condensation: Homocitrate synthase catalyzes the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate.

Isomerization: Homoaconitase mediates the isomerization of homocitrate to homoisocitrate.

Dehydrogenation: Homoisocitrate dehydrogenase oxidizes homoisocitrate to produce α-ketoadipate. sciepublish.com

Once α-ketoadipate (a C6 α-ketoacid) is formed, it can be channeled towards 6-ACA through subsequent decarboxylation and transamination steps. sciepublish.comrug.nl Researchers have successfully implemented this pathway in E. coli, achieving production of 6-ACA and related intermediates, demonstrating the viability of using ketoacid elongation for creating the necessary carbon chain length from central metabolism. researchgate.net

Strategies for Overcoming Biosynthetic Bottlenecks

The translation of theoretical biosynthetic pathways for 6-aminohexanoic acid into high-yield industrial processes is often hampered by metabolic and enzymatic bottlenecks. A primary challenge is the low catalytic efficiency of certain enzymes in the pathway when expressed in a heterologous host. For instance, the conversion of cyclohexanone to ε-caprolactone has been identified as a significant rate-limiting step in some engineered routes. ucl.ac.uk

Another major bottleneck is the diversion of metabolic flux toward undesirable by-products due to the activity of native host enzymes. A common issue is the oxidation of the intermediate 6-oxohexanoic acid into adipic acid by endogenous dehydrogenases, which directly competes with the desired transamination step to 6-ACA and reduces the final product yield. rug.nlnih.gov

To address these limitations, several strategies have been developed:

Enzyme Engineering and Selection: Screening for and engineering enzymes with improved kinetic properties is crucial. For example, identifying ω-transaminases with higher activity and specificity for 6-oxohexanoic acid can help outcompete the native dehydrogenases responsible for adipate (B1204190) formation. rug.nl

Pathway Segregation: Distributing a long biosynthetic pathway between two or more different microbial strains can alleviate the metabolic burden on a single host and prevent the accumulation of toxic intermediates. nih.gov

Cofactor Regeneration: Ensuring a balanced supply of cofactors like NADPH and pyridoxal (B1214274) phosphate (B84403) (PLP) is essential for the optimal functioning of dehydrogenases and transaminases in the pathway. researchgate.netresearchgate.net

In Situ Capping Strategy: A novel approach to prevent the formation of the dead-end by-product 6-hydroxyhexanoic acid involves an esterase-catalyzed "capping" of its carboxyl group, allowing subsequent oxidation and transamination reactions to proceed before the cap is removed. researchgate.netmdpi.com

These targeted interventions are critical for debottlenecking the biosynthetic pathway and maximizing the carbon flux towards 6-aminohexanoic acid.

Optimization of Microbial Strains for Enhanced 6-Aminohexanoic Acid Yield

Achieving commercially viable titers of 6-aminohexanoic acid is contingent upon the rational optimization of the microbial chassis. Metabolic engineering efforts focus on modifying the host's genetic and regulatory networks to favor the production of the target molecule.

Key optimization strategies include:

Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing pathways is a highly effective strategy. For instance, deleting genes responsible for endogenous dehydrogenases that convert pathway intermediates into by-products like adipic acid can significantly increase the yield of 6-ACA. rug.nl

Enhancing Precursor Supply: Engineering the central metabolism of the host to increase the intracellular pool of key precursors, such as α-ketoglutarate or acetyl-CoA, can boost the productivity of the entire pathway. sciepublish.com

Mutagenesis and Adaptive Laboratory Evolution: Both random mutagenesis (e.g., using UV or chemical mutagens) and targeted evolution can be employed to select for strains with improved growth and production characteristics under specific fermentation conditions. researchgate.net

One study successfully produced 264.48 mg/L of 6-ACA in an engineered E. coli BL21(DE3) strain by expressing a five-gene operon. ucl.ac.uk Further improvements often involve a multi-pronged approach, combining several of these optimization techniques to create a highly efficient and robust production strain.

Mixed-Species Culture Strategies in 6-Aminohexanoic Acid Bioproduction

The complexity and length of the biosynthetic pathway from simple feedstocks like cyclohexane to 6-aminohexanoic acid present significant challenges for a single microbial host, including high metabolic burden and potential intermediate toxicity. sciepublish.com To circumvent these issues, mixed-species culture (or co-culture) strategies have emerged as a highly promising approach. nih.govresearchgate.net This concept involves distributing the metabolic labor of a long pathway across two or more specialized strains, which work in concert within a single bioreactor. nih.govresearchgate.net

A successful example of this strategy involved the one-pot synthesis of 6-ACA from cyclohexane using a consortium of Pseudomonas taiwanensis and Escherichia coli. nih.govresearchgate.net The division of labor was as follows:

P. taiwanensis VLB120: This strain was engineered to perform the upstream conversion, transforming cyclohexane into an intermediate compound.

E. coli JM101: This strain housed the downstream part of the pathway, converting the intermediate into the final product, 6-ACA. nih.gov

A critical factor in the success of this strategy is the choice of the "shuttle molecule," the intermediate that is produced by the first strain and consumed by the second. Studies compared 6-hydroxyhexanoic acid (6HA) and ε-caprolactone as potential shuttles. ε-caprolactone was found to be superior, enabling higher formation rates and yields of 6-ACA. nih.govresearchgate.net

By optimizing reaction conditions—including biomass concentration, oxygen supply, and phase ratios—this mixed-species system achieved a complete conversion of cyclohexane with an impressive 86% molar yield of 6-aminohexanoic acid. nih.gov This demonstrates the power of microbial consortia to overcome the limitations of monocultures in producing complex chemicals. sciepublish.com

Interactive Data Tables

Table 1: Key Enzymes in Engineered 6-Aminohexanoic Acid Biosynthesis

EnzymeAbbreviationFunctionSource Organism ExampleReference
Cytochrome P450 MonooxygenaseCypCyclohexane hydroxylationPseudomonas sp. researchgate.net
Cyclohexanone MonooxygenaseCHMOBaeyer-Villiger oxidation of cyclohexanoneAcinetobacter sp. researchgate.net
ω-Transaminaseω-TAAmination of 6-oxohexanoic acidVibrio fluvialis rug.nl
Carboxylic Acid ReductaseCARReduction of carboxylic acids to aldehydesNocardia iowensis bangor.ac.uk
Homocitrate SynthaseCondensation of α-ketoglutarate and acetyl-CoASaccharomyces cerevisiae sciepublish.com

Table 2: Performance of Different Biosynthetic Strategies for 6-Aminohexanoic Acid

StrategyHost Organism(s)Key FeaturesProduct Titer/YieldReference
Ketoacid Elongation PathwayE. coliPathway from α-ketoglutarate160 mg/L 6-ACA researchgate.net
Mixed-Species CultureP. taiwanensis & E. coliCyclohexane to 6-ACA; ε-caprolactone shuttle86% molar yield nih.govresearchgate.net
Whole-Cell BiotransformationEngineered E. coliConversion of cyclohexanol to 6-ACA264.48 mg/L 6-ACA ucl.ac.uk
In Vitro Enzyme Cascade6 purified enzymesConversion of cyclohexanol to 6-ACA24% yield nih.gov

Enzymatic Mechanisms and Pathways of 6 Aminohexanoic Acid Metabolism

Degradation Pathways of 6-Aminohexanoic Acid in Microorganisms

Microorganisms, such as those from the genus Arthrobacter, have demonstrated the ability to metabolize 6-aminohexanoic acid. nih.govresearchgate.net The degradation pathway involves a series of enzymatic reactions that convert 6-aminohexanoic acid into a common metabolic intermediate, adipate (B1204190). nih.govresearchgate.net

The catabolism of 6-aminohexanoic acid is primarily facilitated by two key enzymes: 6-aminohexanoate (B3152083) aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1). nih.govresearchgate.netjebas.orgasm.org These enzymes were identified in Arthrobacter sp. KI72, a bacterium capable of growing on nylon oligomers. nih.govresearchgate.net The genes encoding these enzymes, nylD1 and nylE1, are crucial for the bacterium's ability to utilize 6-aminohexanoic acid. nih.govjebas.org

The initial step in the degradation of 6-aminohexanoic acid is catalyzed by 6-aminohexanoate aminotransferase, also known as NylD1. nih.govasm.org This enzyme facilitates the transfer of the amino group from 6-aminohexanoate to an amino acceptor. nih.govjebas.orgasm.org Research has shown that NylD1 can utilize several amino acceptors, including α-ketoglutarate, pyruvate, and glyoxylate. nih.govresearchgate.netjebas.orgasm.org The corresponding products of this transamination are glutamate, alanine (B10760859), and glycine (B1666218), respectively. nih.govresearchgate.netasm.org

The activity of NylD1 is dependent on the presence of pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govresearchgate.netjebas.orgasm.org PLP is a common cofactor for aminotransferases and plays a crucial role in the catalytic mechanism.

EnzymeSubstrateAmino AcceptorsProductsCofactor
6-Aminohexanoate Aminotransferase (NylD1) 6-Aminohexanoateα-KetoglutarateAdipate Semialdehyde, GlutamatePyridoxal Phosphate (PLP)
PyruvateAdipate Semialdehyde, AlaninePyridoxal Phosphate (PLP)
GlyoxylateAdipate Semialdehyde, GlycinePyridoxal Phosphate (PLP)

The product of the NylD1 reaction, adipate semialdehyde, is subsequently oxidized to adipate by the enzyme adipate semialdehyde dehydrogenase (NylE1). nih.govresearchgate.netjebas.orgasm.org This reaction is an important step in the pathway as it converts the intermediate into a compound that can enter central metabolic pathways. researchgate.net

The activity of NylE1 requires the cofactor NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govresearchgate.netjebas.orgasm.org NylE1 belongs to the aldehyde dehydrogenase superfamily of enzymes. nih.govresearchgate.netresearchgate.net

The sequential action of NylD1 and NylE1 results in the conversion of 6-aminohexanoate to adipate. nih.govresearchgate.net This two-step pathway effectively channels the synthetic monomer into a readily metabolizable dicarboxylic acid. Studies have demonstrated the successful establishment of a coupled enzyme system using NylD1 and NylE1, which achieved a conversion yield of over 90% from 6-aminohexanoate to adipate. nih.govresearchgate.netresearchgate.net This highlights the efficiency of this microbial metabolic pathway.

6-Aminohexanoic acid is the monomeric unit of nylon-6. mdpi.com The degradation of nylon oligomers, which are by-products of nylon manufacturing, is initiated by other enzymes that break down the larger oligomers into 6-aminohexanoic acid monomers. researchgate.netasm.orgasm.org These enzymes include 6-aminohexanoate-cyclic-dimer hydrolase (NylA), 6-aminohexanoate dimer hydrolase (NylB), and endo-type 6-aminohexanoate oligomer hydrolase (NylC). researchgate.netasm.orgasm.org

Once the 6-aminohexanoic acid monomers are released, they enter the metabolic pathway described above, starting with the action of 6-aminohexanoate aminotransferase (NylD1). nih.govresearchgate.net Therefore, the metabolism of 6-aminohexanoic acid is a central and essential part of the complete degradation of nylon oligomers by microorganisms like Arthrobacter sp. KI72. nih.govresearchgate.net The genes for these nylon-degrading enzymes are often found on plasmids, suggesting a mechanism for horizontal gene transfer and the evolution of this unique metabolic capability. asm.orgnih.govasm.org

Advanced Applications of 6 Aminohexanoic Acid and Its Derivatives in Material Science and Bioconjugation

Role of 6-Aminohexanoic Acid in Polyamide Polymerization

6-Aminohexanoic acid, a derivative of the amino acid lysine (B10760008), is a pivotal monomer in the production of polyamides, most notably Nylon-6. mdpi.comwikipedia.org Its unique linear structure, featuring a carboxylic acid group and an amino group at opposite ends of a six-carbon chain, facilitates step-growth polymerization, leading to the formation of long-chain polymers with repeating amide linkages. mdpi.comnih.gov This bifunctionality is central to its role in creating strong, durable, and versatile polymeric materials.

Precursor for Nylon-6 Production

6-Aminohexanoic acid is a direct precursor to Nylon-6, a major engineering thermoplastic. nih.govchemimpex.com The polymerization process can proceed through the ring-opening polymerization of its cyclic lactam, ε-caprolactam. mdpi.comwikipedia.org In this process, ε-caprolactam is hydrolyzed to form 6-aminohexanoic acid, which then initiates the polymerization cascade. wikipedia.org Alternatively, 6-aminohexanoic acid itself can undergo polycondensation to form Nylon-6. The resulting polymer is known for its excellent mechanical properties, including high tensile strength, elasticity, and resistance to abrasion and chemicals, making it suitable for a wide range of applications in textiles, automotive parts, and industrial components. chemimpex.com

The production of 6-aminohexanoic acid for Nylon-6 is increasingly shifting towards more sustainable, bio-based routes. nih.govgoogle.com Traditional chemical synthesis from cyclohexane (B81311) is energy-intensive and raises environmental concerns. nih.gov Consequently, research has focused on biocatalytic and fermentative processes to produce 6-aminohexanoic acid from renewable feedstocks like glucose and lysine. google.comresearchgate.net These "green" manufacturing methods aim to reduce the carbon footprint and environmental impact associated with Nylon-6 production. google.com

Copolyamino Acids Utilizing 6-Aminohexanoic Acid

Beyond its role as the sole monomer for Nylon-6, 6-aminohexanoic acid is also a valuable component in the synthesis of copolyamino acids. mdpi.comresearchgate.net These copolymers are created by polymerizing 6-aminohexanoic acid with other amino acids or their derivatives, resulting in materials with tailored properties. mdpi.comresearchgate.net The incorporation of 6-aminohexanoic acid into the polymer backbone can modify its physical and chemical characteristics, such as biodegradability, mechanical strength, and thermal stability. researchgate.net

For instance, copolymers of 6-aminohexanoic acid and other amino acids like L-leucine have been investigated as potential biodegradable polymers for biomedical applications and as environmentally friendly packaging materials. mdpi.comresearchgate.net The presence of amino acid units introduces sites for enzymatic degradation, enhancing the biodegradability of the resulting copolyamino acid. researchgate.net In another example, copolymers with 4R-hydroxy-L-proline have been synthesized and studied for their potential use as bone repair materials. researchgate.net The properties of these copolymers can be fine-tuned by adjusting the ratio of 6-aminohexanoic acid to the other comonomers. researchgate.net

Copolymer CompositionKey PropertiesPotential Applications
6-Aminohexanoic acid and L-leucineBiodegradable, tunable mechanical properties. researchgate.netBiomedical materials, biodegradable packaging. mdpi.comresearchgate.net
6-Aminohexanoic acid and 4R-hydroxy-L-prolineEnhanced thermal stability compared to Nylon-6. researchgate.netBone repair materials. mdpi.comresearchgate.net

6-Aminohexanoic Acid as a Structural Element in Functional Materials

The flexible and hydrophobic nature of the six-carbon chain in 6-aminohexanoic acid, combined with its terminal reactive groups, makes it an excellent building block for a variety of functional materials beyond traditional polyamides. mdpi.comnih.gov It is often employed as a linker or spacer to connect different molecular entities, thereby imparting specific functionalities to the resulting material. nih.govkoreascience.kr

Functionalized Polymers Incorporating 6-Aminohexanoic Acid

6-Aminohexanoic acid is incorporated into various polymer architectures to create materials with advanced properties for biomedical and biotechnological applications. Its use as a linker can improve the performance of drug delivery systems, gene carriers, and other biomaterials. koreascience.krontosight.ai

In one study, 6-aminohexanoic acid was used as a non-reducible linker in the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA)-co-oligolysine copolymers for nucleic acid delivery. nih.gov These copolymers were designed to form polyplexes with DNA for gene transfection. The inclusion of the 6-aminohexanoic acid linker was found to influence the stability and transfection efficiency of the resulting polyplexes. nih.gov

Another area of research involves the sequential conjugation of 6-aminohexanoic acid and L-arginine to poly(amidoamine) (PAMAM) dendrimers. koreascience.kr The 6-aminohexanoic acid acts as a hydrophobic spacer between the dendrimer core and the terminal arginine residues. This modification was shown to increase the hydrophobicity and flexibility of the dendrimer, leading to higher gene transfection efficiency and reduced cytotoxicity. koreascience.kr

Development of Resins for Environmental Applications

The ability of 6-aminohexanoic acid to be functionalized and incorporated into polymer matrices has been leveraged to develop specialized resins for environmental remediation. These resins are designed to selectively capture and remove pollutants, such as heavy metal ions, from industrial wastewater.

A notable example is the development of chelating resins based on tamarind kernel powder (TKP) functionalized with 6-aminohexanoic acid. researchgate.netsemanticscholar.orgorientjchem.org TKP is a natural, non-toxic, and biodegradable polysaccharide that serves as the backbone for the resin. semanticscholar.orgorientjchem.org The 6-aminohexanoic acid is chemically grafted onto the TKP matrix, introducing functional groups that can chelate with heavy metal ions. semanticscholar.orgorientjchem.org

The synthesis of tamarind-6-aminohexanoic acid (TAMHA) resin involves the reaction of TKP with an epoxy derivative of 6-aminohexanoic acid. semanticscholar.orgorientjchem.org The resulting resin has been shown to be effective in removing various toxic heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), from aqueous solutions and industrial effluents. semanticscholar.orgorientjchem.orgorientjchem.org

The efficiency of metal ion removal by TAMHA resin is dependent on factors such as pH, contact time, and the initial concentration of the metal ions. semanticscholar.orgorientjchem.orgorientjchem.org Research has demonstrated that these resins exhibit high adsorption capacities for various heavy metals, making them a promising and sustainable solution for wastewater treatment. semanticscholar.orgorientjchem.orgorientjchem.org

Metal IonOptimal pH for Adsorption by TAMHA Resin
Pb²⁺6.0 semanticscholar.orgorientjchem.org
Cd²⁺6.0 semanticscholar.orgorientjchem.org
Cu²⁺6.0 semanticscholar.orgorientjchem.org
Zn²⁺6.0 semanticscholar.orgorientjchem.org
Fe²⁺7.0 semanticscholar.orgorientjchem.org
Mango Seed Starch 6-Aminohexanoic Acid Resins

Recent research into sustainable and eco-friendly materials has explored the use of natural polymers for creating chelating resins capable of removing pollutants from industrial effluents. One such development involves a resin synthesized from mango seed starch and 6-aminohexanoic acid, designated as MSSAHA resin. researchgate.net Studies indicate that this resin shows potential for the elimination of toxic heavy metal ions from wastewater. researchgate.netorientjchem.org

The synthesis of this resin involves the chemical modification of mango seed starch with 6-aminohexanoic acid. researchgate.net The performance of the resulting MSSAHA resin in removing various metal ions has been quantified, showing different distribution coefficients and removal percentages for each ion. researchgate.net

Currently, published research focuses exclusively on the use of the parent compound, 6-aminohexanoic acid, for the synthesis of these specific polysaccharide-based resins. researchgate.netorientjchem.orggoogle.com Information regarding the direct application or use of Methyl-6-aminohexanoic acid as an intermediate in the synthesis of mango seed starch resins is not available in the current scientific literature.

Metal IonDistribution Coefficient (Kd) at pH 7Removal Percentage (%)
Fe2+86.6686.66%
Cu2+69.4269.42%
Zn2+60.9560.95%
Cd2+49.4449.44%
Pb2+45.6545.65%
Table 1: Performance of Mango Seed Starch 6-Aminohexanoic Acid (MSSAHA) Resin in Heavy Metal Ion Removal. Data sourced from Choudhary, G. K., et al. (2023). researchgate.net

Bioconjugation and Linker Applications of 6-Aminohexanoic Acid

Bioconjugation is a chemical strategy used to form a stable covalent link between two molecules, at least one of which is a biomolecule. bionordika.no This technique is fundamental in creating novel therapeutic agents, diagnostic tools, and in the study of biological processes. bionordika.nonih.gov The 6-aminohexanoic acid (often abbreviated as Ahx) structure is frequently employed in this field as a spacer or linker. researchgate.netnih.gov Its flexible, six-carbon aliphatic chain provides distance between conjugated molecules, which can be crucial for overcoming steric hindrance and preserving the biological activity of the components. thermofisher.commdpi.com

Utility as a Flexible Linker in Biologically Active Structures

The 6-aminohexanoic acid moiety is a valuable building block in the synthesis of modified peptides and other biologically active compounds. researchgate.netmdpi.com Its incorporation as a linker can enhance properties such as stability and bioavailability. Current time information in Bangalore, IN. In this context, This compound (also known as Methyl 6-aminocaproate) serves as a key synthetic intermediate. chemicalbook.comchemdad.com

The use of the methyl ester form provides several advantages in chemical synthesis:

Carboxyl Group Protection : The methyl ester protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions while the free amino group is being chemically modified (e.g., during amide bond formation). thieme-connect.com

Enhanced Solubility and Reactivity : The ester derivative typically shows enhanced solubility in organic solvents compared to the free acid, which is beneficial for solution-phase synthesis. Current time information in Bangalore, IN. It also demonstrates superior reactivity in certain coupling reactions, such as those mediated by EDC/HOBt, where it can achieve high coupling efficiencies. Current time information in Bangalore, IN.

Controlled Deprotection : The methyl group can be removed (hydrolyzed) under specific conditions later in the synthetic route to yield the free carboxylic acid if that functionality is required for the final structure. thieme-connect.com

This compound is therefore frequently used as a spacer unit in both solution-phase and solid-phase peptide synthesis to introduce the flexible six-carbon linker in a controlled manner. chemicalbook.comchemdad.comsigmaaldrich.com

Property6-Aminohexanoic AcidThis compound hydrochloride
Primary RoleFlexible, hydrophobic linker/spacer. mdpi.comProtected intermediate for synthesis. Current time information in Bangalore, IN.chemicalbook.com
Key FeatureBifunctional with terminal amino and carboxyl groups. Current time information in Bangalore, IN.Enhances solubility and reactivity in organic solvents. Current time information in Bangalore, IN.
Common ApplicationIncorporated into biologically active peptides. researchgate.netUsed in peptide coupling reactions and solid-phase synthesis. Current time information in Bangalore, IN.sigmaaldrich.com
ReactivityAmino and carboxyl groups available for reaction.Amino group is reactive; carboxyl group is protected as a methyl ester. thieme-connect.com
Table 2: Comparison of 6-Aminohexanoic Acid and its Methyl Ester Derivative in Synthetic Applications.

Applications in Biotinylation Reagents

Biotinylation is a widely used technique for labeling proteins and other biomolecules. nih.gov The process takes advantage of the high-affinity interaction between biotin (B1667282) (Vitamin B7) and proteins like avidin (B1170675) and streptavidin. Many biotinylation reagents incorporate a spacer arm to separate the biotin molecule from its conjugation site on the target molecule. This spacer is critical for reducing steric hindrance and ensuring that the biotin can effectively bind to the deep biotin-binding pocket of avidin or streptavidin. nih.gov

6-Aminohexanoic acid is one of the most common spacer arms used for this purpose. thermofisher.comnih.gov The resulting conjugate, often named N-Biotinyl-6-aminohexanoic acid (Biotin-Ahx), is a staple reagent in biotechnology. medchemexpress.comiris-biotech.de

The synthesis of these essential reagents can utilize This compound as a starting material or intermediate. chemdad.com For instance, in a synthetic pathway, the amino group of this compound can be coupled with an activated form of biotin. The methyl ester protects the carboxyl end during this step. If the final reagent requires a free carboxylic acid for subsequent conjugation to a primary amine on a target protein, the ester can be hydrolyzed. This approach allows for the modular and efficient construction of custom biotinylation reagents. One documented synthetic pathway notes that Methyl 6-aminohexanoate (B3152083) is a raw material for producing (+)-BIOTIN-EPSILON-AMINOCAPROIC ACID. chemdad.com

Compound NameSynonym(s)Key Feature
N-Biotinyl-6-aminohexanoic acidBiotin-Ahx-OH, Biotinamidocaproate iris-biotech.deFeatures a 6-carbon spacer to reduce steric hindrance. nih.gov
Biotin-X, free acid6-((Biotinoyl)amino)hexanoic acid biotium.comCan be converted to a reactive anhydride (B1165640) for coupling to amines. biotium.com
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH-Used in solid-phase peptide synthesis to incorporate a biotinylated lysine with an Ahx spacer. nih.gov
Table 3: Examples of Biotinylation Reagents Incorporating the 6-Aminohexanoic Acid (Ahx) Spacer.

Structural and Functional Studies of 6 Aminohexanoic Acid in Peptidomimetics and Engineered Biomolecules

Incorporation of 6-Aminohexanoic Acid into Peptides

The integration of 6-aminohexanoic acid into peptide chains is a key strategy in the development of peptidomimetics and engineered biomolecules. This is primarily achieved through well-established synthetic methodologies.

Solid-Phase Peptide Synthesis Methodologies (e.g., Fmoc-based)

The primary method for incorporating 6-aminohexanoic acid into peptides is through solid-phase peptide synthesis (SPPS), with the fluorenylmethyloxycarbonyl (Fmoc) protection strategy being the most common. cymitquimica.commdpi.comchemimpex.com In this process, N-Fmoc-6-aminohexanoic acid serves as a key building block. cymitquimica.comchemimpex.comiris-biotech.de The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acid residues to a solid support resin. lsu.edu The stability of the Fmoc group under basic conditions and its straightforward removal under mild acidic conditions make it ideal for SPPS. cymitquimica.com This methodology allows for the efficient and controlled synthesis of complex peptides containing one or more 6-aminohexanoic acid units. cymitquimica.commdpi.comchemimpex.comlsu.edu

The general steps for incorporating Fmoc-6-aminohexanoic acid via SPPS are as follows:

Resin Preparation: The synthesis begins with a solid support resin, such as a Rink amide resin, to which the first amino acid is attached. lsu.eduacs.org

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lsu.edu

Coupling: The deprotected amino group is then coupled with the carboxyl group of the incoming Fmoc-protected amino acid, in this case, Fmoc-6-aminohexanoic acid. This reaction is facilitated by coupling reagents like PyBOP and DIPEA. nih.gov

Repetition: These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. lsu.edu

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a cleavage cocktail containing trifluoroacetic acid (TFA). lsu.eduacs.org

Impact on Peptide Conformational Flexibility and Stability

The incorporation of 6-aminohexanoic acid into a peptide backbone has a significant impact on its conformational properties and stability.

Conformational Flexibility: The six-carbon aliphatic chain of 6-aminohexanoic acid introduces a high degree of flexibility into the peptide structure. researchgate.netmdpi.comresearchgate.net This flexibility can be advantageous, allowing the peptide to adopt conformations that may not be accessible with natural amino acids. mdpi.com This can be particularly useful when 6-aminohexanoic acid is used as a linker to connect different peptide fragments, as it generally does not impose significant conformational constraints on the linked segments. mdpi.compeptide.com In some cases, this increased flexibility can facilitate the formation of specific secondary structures, such as β-turns. mdpi.com

Stability: A key advantage of incorporating 6-aminohexanoic acid is the enhanced stability of the resulting peptide against enzymatic degradation. nih.govmdpi.com The absence of a typical peptide bond involving an α-amino acid makes the site of incorporation less susceptible to proteolysis by peptidases. mdpi.com For instance, inserting 6-aminohexanoic acid can prevent N-terminal degradation by enzymes like dipeptidyl peptidase IV. nih.gov This increased metabolic stability is a crucial factor in improving the bioavailability and in vivo half-life of peptide-based drugs. nih.govnih.gov However, the effect on stability can be context-dependent; in some instances, the incorporation of a 6-aminohexanoic acid linker has been found to decrease metabolic stability compared to other linkers or no linker at all. mdpi.com

Rational Design of 6-Aminohexanoic Acid-Containing Peptides

The unique properties of 6-aminohexanoic acid make it a valuable tool in the rational design of peptide analogs with improved biological activities.

Substitution of Natural Amino Acids with 6-Aminohexanoic Acid in Peptide Analogs

A common strategy in peptide design is the substitution of natural amino acids with 6-aminohexanoic acid to modulate the peptide's properties. For example, in the antimicrobial peptide melittin (B549807), systematic substitution of leucine (B10760876) residues with 6-aminohexanoic acid was performed to alter the leucine zipper motif and enhance structural flexibility. mdpi.com This modification aimed to improve the peptide's cell selectivity by reducing its toxicity to mammalian cells while maintaining its antimicrobial activity. mdpi.comresearchgate.net The rationale behind such substitutions is to leverage the hydrophobicity and flexibility of the 6-aminohexanoic acid chain to fine-tune the peptide's interaction with biological membranes or receptors. mdpi.com

Structure-Activity Relationship Studies of 6-Aminohexanoic Acid-Modified Peptides

Structure-activity relationship (SAR) studies are crucial for understanding how modifications with 6-aminohexanoic acid affect a peptide's biological function. These studies systematically evaluate the impact of the position and number of 6-aminohexanoic acid units on the peptide's activity.

For instance, in the development of plasmin inhibitors, various peptide derivatives of ε-aminocaproic acid (another name for 6-aminohexanoic acid) were synthesized and evaluated. nih.govnih.gov One study synthesized fifteen new peptide derivatives containing the fragment -Ala-Phe-Lys- with an affinity for plasmin. nih.gov The results showed that most of these modified peptides displayed higher inhibitory activity against plasmin than ε-aminocaproic acid alone, with the compound H-d-Ala-Phe-Lys-EACA-NH₂ being the most active and selective inhibitor of plasmin's amidolytic activity. nih.gov

In another example, SAR studies on melittin analogs, where leucine residues were replaced with 6-aminohexanoic acid, revealed that the position of substitution was critical. mdpi.com The analog Mel-LX3, with the substitution at position 13, showed potent antibacterial activity comparable to the parent peptide but with significantly reduced hemolytic and cytotoxic effects. mdpi.comresearchgate.net

Below is an interactive data table summarizing the findings from a study on melittin analogs:

Engineering of Biologically Active Peptides and Polypeptides

The incorporation of 6-aminohexanoic acid is a powerful strategy for engineering biologically active peptides and polypeptides with enhanced therapeutic properties. It is often used as a flexible linker or spacer to connect different functional domains or to attach other molecules, such as labels or drug conjugates. researchgate.netpeptide.com

For example, 6-aminohexanoic acid has been used as a linker in the design of peptide nucleic acid (PNA) conjugates to improve cellular uptake. mdpi.com The insertion of a 6-aminohexanoic acid molecule between arginine residues in a cell-penetrating peptide (CPP) was found to be a key factor for cellular internalization and metabolic stability. mdpi.com

In another application, a 6-aminohexanoic acid linker was used to conjugate a peptide to a larger protein polymer (XTEN) to extend its in vivo half-life. oup.com Specifically, the peptide GLP2-2G-Mal was synthesized with a 6-aminohexanoic acid linker attached to the ε-amino group of a C-terminal lysine (B10760008), which then facilitated conjugation to the XTEN polymer. oup.com

Furthermore, in the development of fluorescein-labeled peptides for studying histone deacetylase complexes, an N-terminal 6-aminohexanoic acid linker was employed to distance the fluorophore from the peptide sequence, preventing potential interference with its biological activity. acs.org

The following table provides examples of engineered peptides incorporating 6-aminohexanoic acid and their respective applications:

Modulation of Receptor Affinity and Agonist Activity

The incorporation of flexible spacers like 6-aminohexanoic acid into peptide structures is a key strategy for modulating their interaction with biological receptors. While specific studies detailing the use of Methyl-6-aminohexanoic acid are not prevalent, research on 6-aminohexanoic acid-modified peptides provides significant insights.

6-Aminohexanoic acid is often used as a linker or spacer in biologically active molecules to alter their conformational properties and, consequently, their receptor binding affinity and functional activity. researchgate.netnih.gov For instance, inserting a 6-aminohexanoic acid (Aha) residue into glucagon-like peptide-1 (GLP-1) between histidine at position 7 and alanine (B10760859) at position 8 resulted in a GLP-1 analog with reduced binding affinity for its receptor compared to the native peptide. nih.gov The study measured the half-maximal inhibitory concentration (IC50), with the modified peptide (GLP-1 Aha(8)) showing an IC50 of 22 ± 7 nM, compared to 3.7 ± 0.2 nM for native GLP-1. nih.gov Despite this reduced affinity, the modification protected the peptide from enzymatic degradation, leading to a long-acting hypoglycemic agent. nih.gov Conversely, inserting four or eight 6-aminohexanoic acid units into a different position in GLP-1 led to a reduction in biological activity, attributed to the decreased receptor affinity. nih.govresearchgate.net

In the realm of opioid research, cyclopeptides containing 6-aminohexanoic acid have been synthesized to explore their affinity for opioid receptors. One such compound, c[D-Trp-Phe-Aha], was designed as an alternative to a parent compound, featuring a 13-atom macrolactam ring. acs.org These structural modifications are crucial for determining how the molecule fits into the receptor's binding pocket and influences its downstream signaling. acs.org

The introduction of a methyl ester group to form this compound would replace the terminal carboxylate with a less polar, non-ionizable group. This change would primarily increase the lipophilicity of the molecule and remove a potential hydrogen bond donor. In the context of receptor binding, this could either enhance or weaken affinity depending on the nature of the receptor's binding pocket. If the pocket is hydrophobic, the methyl ester could improve binding. However, if the binding relies on a crucial ionic interaction or hydrogen bond with the carboxylate group, its esterification would likely reduce affinity and subsequent agonist or antagonist activity. The methyl ester could also serve as a protected form of the carboxylic acid during peptide synthesis, allowing for its later deprotection to yield the active, carboxylate-containing peptide.

Development of Novel Antimicrobial Peptides (AMPs) with 6-Aminohexanoic Acid Modifications

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating drug-resistant bacteria. mdpi.commdpi-res.com A significant challenge in their development is their potential toxicity to mammalian cells. mdpi.comnih.gov Modification with non-canonical amino acids like 6-aminohexanoic acid is an innovative strategy to enhance their therapeutic index.

Melittin, a potent AMP, exhibits strong antimicrobial activity but also high cytotoxicity, limiting its clinical use. mdpi.comnih.gov A 2024 study demonstrated that replacing leucine residues in melittin with their structural isomer, 6-aminohexanoic acid, can dramatically improve cell selectivity. mdpi.comnih.govresearchgate.net Leucine is critical for melittin's membrane-disrupting activity but also contributes significantly to its toxicity against mammalian cells. mdpi.com By substituting leucine at position 13 with 6-aminohexanoic acid to create an analog named Mel-LX3, researchers achieved a peptide with potent antibacterial action but significantly lower hemolytic and cytotoxic effects. mdpi.comnih.gov While native melittin at a concentration of 4 µM caused almost complete destruction of RAW 264.7 macrophage cells (less than 10% survival), all analogs containing a 6-aminohexanoic acid substitution showed over 80% cell survival at the same concentration. mdpi.comnih.gov This suggests that replacing a single leucine with 6-aminohexanoic acid is sufficient to substantially decrease toxicity. mdpi.comresearchgate.net

Table 1: Comparison of Cytotoxicity of Melittin and its 6-Aminohexanoic Acid Analog, Mel-LX3
PeptideModificationConcentration (µM)Macrophage Cell Survival (%)Hemolytic Activity
MelittinNone (Native Peptide)4<10%High
Mel-LX3Leucine at position 13 replaced by 6-Aminohexanoic acid4>80%Significantly Reduced

Data derived from a study on melittin analogs. mdpi.comnih.gov

The primary mechanism of action for many AMPs, including melittin and its analogs, is the disruption of bacterial cell membranes. mdpi.comnih.gov Mechanistic studies on the Mel-LX3 analog, which incorporates 6-aminohexanoic acid, confirmed that it effectively permeabilizes bacterial membranes, similar to native melittin. mdpi.comnih.govnih.gov Assays measuring membrane depolarization and the uptake of the fluorescent dye SYTOX Green, which only enters cells with compromised membranes, showed that Mel-LX3's efficacy in disrupting bacterial membranes was comparable to that of melittin. mdpi.comnih.gov This indicates that the substitution with 6-aminohexanoic acid preserves the essential membrane-disrupting function required for antibacterial activity while reducing off-target effects on mammalian cells. mdpi.comresearchgate.net

Esterifying the terminal carboxyl group of the 6-aminohexanoic acid residue to form this compound would create a more hydrophobic and uncharged side chain. This modification could alter the kinetics and thermodynamics of peptide insertion into the lipid bilayer, potentially affecting the rate and extent of membrane permeabilization. Further empirical studies would be needed to determine if this change is beneficial for antimicrobial efficacy.

A crucial test for any new antimicrobial agent is its effectiveness against bacteria that have developed resistance to conventional antibiotics. The melittin analog Mel-LX3, containing 6-aminohexanoic acid, has demonstrated robust activity against clinically relevant drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.comnih.gov Furthermore, Mel-LX3 was shown to be highly effective at both inhibiting the formation of and eradicating existing biofilms of these resistant bacteria. mdpi.comnih.gov For example, at a concentration of 4 µM, Mel-LX3 inhibited nearly 90% of MRSA biofilm formation. mdpi.comnih.gov

The effectiveness of these analogs against resistant strains highlights the potential of using 6-aminohexanoic acid and its derivatives, potentially including this compound, as building blocks for designing AMPs that can overcome existing resistance mechanisms. mdpi.comnih.gov The use of a methyl ester could enhance the peptide's ability to penetrate the dense, hydrophobic matrix of bacterial biofilms.

Table 2: Antibiofilm Activity of Mel-LX3 against Drug-Resistant Bacteria
Bacterial StrainActivityMel-LX3 Concentration (µM)Effectiveness
MRSABiofilm Inhibition4~90% Inhibition
MDRPABiofilm Inhibition8~90% Inhibition
MRSABiofilm Eradication (MBEC)64~90% Eradication
MDRPABiofilm Eradication (MBEC)8~90% Eradication

Data derived from a study on the antibiofilm activity of the Mel-LX3 peptide. mdpi.comnih.gov

Design of Peptide Inhibitors for Proteolytic Enzymes

6-Aminohexanoic acid is a well-known inhibitor of certain proteolytic enzymes, primarily due to its structural similarity to the amino acid lysine. mdpi.comebi.ac.uk This mimicry allows it to interfere with enzyme-substrate interactions that are dependent on lysine residues.

6-Aminohexanoic acid (also known by its clinical name, ε-aminocaproic acid or EACA) is a widely used antifibrinolytic agent. mdpi.com Its primary mechanism of action is the inhibition of plasmin, a serine protease that degrades fibrin (B1330869) clots. mdpi.comlookchem.com It functions by binding to the lysine-binding sites within the kringle domains of plasmin and its precursor, plasminogen. researchgate.netmdpi.com This competitive binding prevents plasmin(ogen) from attaching to fibrin, thereby inhibiting fibrinolysis. mdpi.comacs.org

Research into derivatives of 6-aminohexanoic acid aims to create more potent or selective plasmin inhibitors. Studies have shown that modifying the terminal groups of 6-aminohexanoic acid can significantly impact its inhibitory activity. For example, the esterification of the carboxyl group in ε-aminocaproic acid derivatives of other amino acids, such as glycine (B1666218) and leucine, was found to increase their plasmin inhibitory activity. mdpi.com This suggests that converting the carboxylic acid of 6-aminohexanoic acid to its methyl ester form (this compound) could be a viable strategy to enhance its potency as a plasmin inhibitor. The methyl ester would increase hydrophobicity and remove the negative charge, potentially leading to altered interactions with the enzyme's binding sites. One peptide derivative, H-d-Ala-Phe-Lys-EACA-NH2, was found to be a highly active plasmin inhibitor with a half-maximal inhibitory concentration (IC50) of 0.02 mM. nih.gov

The potential for this compound to act as a more potent plasmin inhibitor warrants further investigation, building on the principle that esterification can enhance the activity of 6-aminohexanoic acid-containing inhibitors.

Inhibitory Activity against Thrombin and Urokinase

While this compound serves as a valuable building block in the synthesis of more complex molecules, including enzyme inhibitors, a review of the scientific literature reveals a lack of specific studies detailing its direct inhibitory activity against the serine proteases thrombin and urokinase. Research in this area has predominantly focused on its parent compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA), and more complex peptide derivatives.

The primary mechanism of 6-aminohexanoic acid is the inhibition of fibrinolysis by blocking the lysine-binding sites of plasminogen, thereby preventing its activation to plasmin by activators such as urokinase. medchemexpress.commdpi.com Urokinase, or urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in converting the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin clots. researchgate.netmdpi.com The inhibitory effect of 6-aminohexanoic acid is therefore primarily on the process of plasminogen activation rather than direct inhibition of urokinase's active site. medchemexpress.commdpi.com However, it has been demonstrated that 6-aminohexanoic acid can inhibit the fibrinolytic activity mediated by single-chain urokinase-type plasminogen activator with a half-maximal inhibitory concentration (IC50) of approximately 9.6 mM. researchgate.net

In contrast, studies on tranexamic acid, another lysine analog, have shown it to be a direct active-site inhibitor of urokinase, with an inhibitory constant (Ki) of 2 mM. researchgate.net

While direct data for this compound is not available, research into peptide derivatives of 6-aminohexanoic acid has shown some inhibitory potential against both thrombin and urokinase. A study involving the synthesis of fifteen new peptide derivatives of 6-aminohexanoic acid found that some of these compounds exhibited inhibitory activity. Specifically, four of the synthesized peptide derivatives showed IC50 values against thrombin in the range of 3.85 to 7.59 mM, and three compounds inhibited urokinase with IC50 values ranging from 2.61 to 3.38 mM. These findings suggest that while the basic 6-aminohexanoic acid structure can be a starting point, further modification into larger peptide structures is necessary to achieve direct inhibition of these enzymes.

The table below summarizes the inhibitory activities of various 6-aminohexanoic acid derivatives against thrombin and urokinase as reported in the literature. It is important to note that this compound is not included due to the absence of published inhibitory data.

Table 1: Inhibitory Activity of 6-Aminohexanoic Acid Derivatives against Thrombin and Urokinase

Compound/Derivative Type Target Enzyme Inhibitory Concentration (IC50) Reference
6-Aminohexanoic Acid (EACA) Urokinase-type Plasminogen Activator ~9.6 mM researchgate.net
Peptide Derivatives of EACA Thrombin 3.85 - 7.59 mM
Peptide Derivatives of EACA Urokinase 2.61 - 3.38 mM
Tranexamic Acid Urokinase Ki = 2 mM researchgate.net

Analytical Methodologies in 6 Aminohexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying methyl-6-aminohexanoic acid from complex mixtures. The choice of technique often depends on the sample matrix and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of amino acids and their esters, derivatization is a necessary prerequisite for successful GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com

For amino acids like this compound, common derivatization methods include silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.com For instance, a two-step derivatization can be employed, transforming the amino acid into its N-trifluoroacetyl-O-methyl ester derivative. nih.gov Another approach involves reaction with methyl chloroformate/methanol (B129727) to produce methyl esters of methoxycarbonyl derivatives, which are stable and suitable for GC-MS analysis. nist.gov The resulting derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for unambiguous identification. sigmaaldrich.com The electron ionization (EI) mass spectra of these derivatives reveal specific fragmentation patterns that are crucial for structure elucidation. nist.gov

The selection of the GC column is also critical for achieving good separation. A chiral stationary phase, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E), can be used for the enantioselective separation of amino acid derivatives. nih.gov

Table 1: GC-MS Derivatization and Analysis of Amino Acid Derivatives

Derivatization Reagent Derivative Formed Key Advantages
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyl dimethylsilyl (TBDMS) Derivatives are stable and less moisture-sensitive. sigmaaldrich.com
Methanol/Acetyl Chloride followed by Trifluoroacetic Anhydride (B1165640) (TFAA) N-trifluoroacetyl-O-methyl ester Stable derivatives suitable for enantioselective GC. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including this compound. sigmaaldrich.comnih.gov It offers several advantages over GC, including the ability to analyze non-volatile and thermally labile compounds without derivatization. helixchrom.com

Various HPLC modes can be employed for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C18 columns. mdpi.comgoogle.com However, due to the polar nature of amino acids, retention on standard RP columns can be limited. helixchrom.com To overcome this, ion-pairing agents can be added to the mobile phase, or mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can be used. helixchrom.com For instance, 6-aminohexanoic acid has been analyzed by HPLC using an Inertsil ODS-3V column with a mobile phase containing sodium 1-heptanesulfonate as an ion-pairing agent. google.com

For the separation of enantiomers, chiral stationary phases (CSPs) are employed. oup.comyakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown effectiveness in resolving enantiomers of amino acid esters. yakhak.org Derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity. yakhak.org

Table 2: HPLC Conditions for 6-Aminohexanoic Acid Analysis

Column Mobile Phase Detection Application Reference
Inertsil ODS-3V (250 x 4.6 mm, 5 µm) Isocratic elution with a solution containing sodium 1-heptanesulfonate in water. UV at 210 nm Purity analysis of 6-aminohexanoic acid. google.com google.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of this compound and peptides containing this residue.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For a molecule like this compound, characteristic absorption bands would be expected for the amine (N-H), ester (C=O, C-O), and alkane (C-H) functionalities.

The hydrochloride salt of this compound has been characterized using FTIR spectroscopy, with the spectrum typically recorded using a KBr-pellet technique. nih.gov Similarly, the FTIR spectrum of 6-aminohexanoic acid resin displays a broad band between 3600 and 3200 cm⁻¹ corresponding to -OH stretching, a peak at 2922.2 cm⁻¹ from C-H stretching, and a peak at 1625.1 cm⁻¹ due to N-H bending vibrations. semanticscholar.org The NIST Chemistry WebBook is a resource for validated infrared spectral data of such compounds. nist.gov

Mass Spectrometry (e.g., ESI-LC-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acids and peptides. nih.gov

In ESI-MS analysis, this compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern can be used to confirm the identity of the compound.

For example, the ESI-MS/MS analysis of protonated 6-aminohexanoic acid shows characteristic fragment ions. massbank.eu The fragmentation of N-methyl amino acids in ESI-MS/MS often results in the loss of water and carbon monoxide to form an immonium ion. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the molecule. nih.gov ESI-LC-MS systems are used to determine the molecular masses of peptides synthesized to include 6-aminohexanoic acid. mdpi.com

Table 3: Mass Spectrometric Data for 6-Aminohexanoic Acid

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Reference
ESI Positive 132.10242 [M+H]⁺ 114.0916, 69.0708 massbank.eu

Circular Dichroism (CD) Spectroscopy for Peptide Conformation

Circular Dichroism (CD) spectroscopy is a crucial technique for studying the secondary structure of peptides and proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides information about the conformation of the peptide backbone, such as the presence of α-helices, β-sheets, or random coils. researchgate.netnih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
6-Aminohexanoic acid
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
N-trifluoroacetyl-O-methyl ester
Methyl chloroformate
Sodium 1-heptanesulfonate
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
Sodium dodecyl sulfate (B86663) (SDS)
Trifluoroethanol (TFE)
Lysine (B10760008)
N-acetyl-6-aminohexanoate
2-ethyl-6-methyl-3-hydroxypyridinium
5(6)-carboxyfluorescein
N-Fmoc-6-aminohexanoic acid

Microscopic Analysis of 6-Aminohexanoic Acid-Derived Materials

Microscopic techniques are fundamental in visualizing the surface topography and structural characteristics of materials synthesized using 6-aminohexanoic acid.

Scanning Electron Microscopy (SEM) for Resin Characterization

Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface morphology of resins that incorporate 6-aminohexanoic acid. Research on chelating resins developed for heavy metal removal from industrial effluents frequently employs SEM to analyze their physical structure. semanticscholar.orgorientjchem.org These resins are often synthesized by modifying natural polymers, such as Tamarind Kernel Powder (TKP) or Mango Seed Starch, with 6-aminohexanoic acid. semanticscholar.orgorientjchem.orgresearchgate.net

SEM analysis of these resins, such as Tamarind Kernel Powder-6-Aminohexanoic Acid (TAMHA) resin and Mango Seed Starch-6-Amino Hexanoic Acid (MSSAHA) resin, consistently reveals an uneven, porous, and rough surface texture. semanticscholar.orgorientjchem.org This high surface area and structural variability are considered advantageous for their application in adsorbing metal ions from wastewater. semanticscholar.org The micrographs show that the synthetic resin has a more abrasive or rougher texture compared to the unmodified natural polymers. semanticscholar.orgorientjchem.org The porous nature of the adsorbent is a common finding in these studies, which correlates well with the observed adsorption capacity for metal ions. semanticscholar.orgorientjchem.org For instance, in GACA (Guar gum 6-amino caproic acid) resin, SEM micrographs revealed cavities on the resin's surface, indicating a permeable and heterogeneous structure. orientjchem.org

Table 1: SEM Characterization of 6-Aminohexanoic Acid-Derived Resins
Resin NameBase MaterialObserved Surface Characteristics (via SEM)Reference
TAMHA ResinTamarind Kernel Powder (TKP)Uneven, porous, abrasive texture semanticscholar.org
MSSAHA ResinMango Seed StarchUneven, porous, rough structure orientjchem.org
GACA ResinGuar GumPorous, heterogeneous, contains cavities orientjchem.org

Biochemical Assays for Enzyme Activity and Biological Effects

Biochemical assays are crucial for determining the effects of 6-aminohexanoic acid on enzymatic processes and cellular functions, particularly its role as an enzyme inhibitor and its influence on cell membrane integrity.

In Vitro Enzyme Activity Assays

6-Aminohexanoic acid (also known as ε-aminocaproic acid or EACA) is a synthetic analogue of the amino acid lysine. wikipedia.orgmdpi.com This structural similarity allows it to act as an effective inhibitor for enzymes that bind to lysine residues, such as the proteolytic enzyme plasmin, which is responsible for fibrinolysis (the breakdown of blood clots). wikipedia.orgmdpi.comebi.ac.uk

In vitro assays are used to quantify the inhibitory effects of 6-aminohexanoic acid and its derivatives on various serine proteases. nih.gov Studies have evaluated the antiamidolytic activity of peptides containing 6-aminohexanoic acid against enzymes like plasmin, thrombin, tissue plasminogen activator (tPA), urokinase-type plasminogen activator (uPA), kallikrein, and trypsin. nih.govd-nb.info The results are often presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov For example, while 6-aminohexanoic acid itself showed no inhibitory effect on a range of tested enzymes at concentrations up to 20 mM, certain peptide derivatives incorporating it demonstrated significant plasmin inhibition, with IC50 values as low as 0.02 mM. nih.govd-nb.info

Furthermore, specific enzymes are capable of degrading oligomers of 6-aminohexanoic acid. Assays for 6-aminohexanoate-oligomer-hydrolase have shown that this enzyme is active on oligomers ranging from dimers to icosamers, hydrolyzing them by successively removing 6-aminohexanoic acid residues from the amino terminus. researchgate.net

Table 2: In Vitro Enzyme Inhibition by 6-Aminohexanoic Acid Derivatives
EnzymeInhibitorKey FindingReference
Plasmin6-Aminohexanoic Acid (EACA)Acts as a competitive inhibitor by blocking lysine binding sites. mdpi.com Abolished ampicillin-induced inhibition at 7.5 µM. nih.gov mdpi.comnih.gov
Plasmin, Thrombin, tPA, uPA, Kallikrein, TrypsinPeptides incorporating 6-Aminohexanoic AcidPeptide H–D-Ala–Phe–Lys–EACA–NH2 showed the highest plasmin inhibition (IC50 = 0.02 mM). d-nb.info Peptide H–d-Ala–Phe–Lys–EACA–OH showed an IC50 of 3.37 mM for plasmin. nih.gov nih.govd-nb.info
6-aminohexanoate-oligomer-hydrolaseN/A (Substrate is 6-aminohexanoic acid oligomers)Enzyme hydrolyzes oligomers from dimer to icosamer. researchgate.net researchgate.net

Membrane Permeabilization Assays (e.g., SYTOX green uptake, NPN uptake)

Membrane permeabilization assays are used to investigate how molecules, such as antimicrobial peptides modified with 6-aminohexanoic acid, disrupt bacterial cell membranes. mdpi.comnih.govresearchgate.net The SYTOX Green and N-phenyl-1-naphthylamine (NPN) uptake assays are two such methods.

The SYTOX Green uptake assay assesses the integrity of the inner bacterial membrane. nih.govnih.gov SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. nih.govresearchgate.net When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. nih.govresearchgate.net An increase in fluorescence indicates that the inner membrane has been permeabilized. nih.govresearchgate.net This assay has been used to show that peptides where leucine (B10760876) is substituted with 6-aminohexanoic acid can effectively permeabilize the membranes of bacteria like S. aureus. mdpi.comnih.gov

The NPN uptake assay is employed to evaluate the permeabilization of the outer membrane of Gram-negative bacteria. mdpi.comresearchgate.net NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane but fluoresces strongly in the hydrophobic environment of the phospholipid layer. nih.govresearchgate.net Disruption of the outer membrane allows NPN to enter and interact with the membrane, resulting in increased fluorescence. mdpi.comnih.gov This method has demonstrated that 6-aminohexanoic acid-containing peptide analogs can permeabilize the outer membranes of E. coli. mdpi.comresearchgate.net

Table 3: Membrane Permeabilization Assays in 6-Aminohexanoic Acid Research
AssayTarget MembranePrincipleApplication ExampleReference
SYTOX Green UptakeInner Bacterial MembraneMembrane-impermeable dye fluoresces upon binding to intracellular nucleic acids after membrane damage.Assessing inner membrane permeabilization of S. aureus and MRSA treated with 6-aminohexanoic acid-modified peptides. mdpi.comnih.govresearchgate.netxmu.edu.cn
NPN (N-phenyl-1-naphthylamine) UptakeOuter Bacterial MembraneHydrophobic probe fluoresces upon entering the phospholipid layer after outer membrane disruption.Monitoring outer membrane permeabilization of E. coli in the presence of peptides containing 6-aminohexanoic acid. mdpi.comresearchgate.netnih.gov

Flow Cytometry (FACScan) for Cell-Based Studies

Flow cytometry, often performed on a FACScan instrument, is a powerful technique for cell-based studies involving 6-aminohexanoic acid. It allows for the rapid analysis of individual cells in a suspension as they pass through a laser beam. This method has been applied to evaluate the effects of 6-aminohexanoic acid-containing compounds on bacterial membrane integrity and to quantify cellular uptake. mdpi.comnih.govresearchgate.net

In studies of antimicrobial peptides, flow cytometry is used in conjunction with fluorescent dyes like Propidium Iodide (PI) to assess cell death. mdpi.com PI is a DNA-intercalating dye that is excluded by cells with intact membranes. When cells are treated with membrane-permeabilizing agents, such as peptides modified with 6-aminohexanoic acid, PI can enter and stain the nucleus, which is then detected by the flow cytometer. This provides a quantitative measure of cell membrane damage and mortality in bacterial populations like MRSA. mdpi.com

Flow cytometry is also used to measure the cellular uptake of molecules conjugated with 6-aminohexanoic acid. researchgate.net For example, cell-penetrating peptides (CPPs) incorporating 6-aminohexanoic acid as a linker can be labeled with a fluorescent marker (e.g., FAM). researchgate.net HeLa cells incubated with these fluorescent conjugates can be analyzed by flow cytometry to quantify the amount of uptake, providing insights into how the 6-aminohexanoic acid component influences the molecule's ability to enter cells. researchgate.net

Table 4: Flow Cytometry (FACScan) Applications in 6-Aminohexanoic Acid Research
ApplicationCell TypeMethodologyFindingReference
Assessment of Membrane IntegrityDrug-resistant bacteria (MRSA, MDRPA)Cells treated with a 6-aminohexanoic acid-peptide analog were stained with Propidium Iodide (PI) and analyzed.Quantified cell death resulting from peptide-induced membrane permeabilization. mdpi.com
Quantification of Cellular UptakeHeLa pLuc705 cellsCells were incubated with FAM-labeled cell-penetrating peptides containing 6-aminohexanoic acid linkers and analyzed.Measured the efficiency of cellular internalization of the conjugated molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Methyl-6-aminohexanoic acid relevant to its role in polymer and peptide synthesis?

  • Methodological Answer : this compound (Me-6-Ahx) is a derivative of 6-aminohexanoic acid (6-Ahx), featuring a methyl ester group. Its molecular formula (C₇H₁₅NO₂) and molecular weight (145.2 g/mol) can be derived from its parent compound, 6-Ahx (C₆H₁₃NO₂, 131.17 g/mol) . The methyl group enhances hydrophobicity and flexibility, making it a valuable linker in peptide design and polyamide synthesis. Structural characterization via crystallography (e.g., X-ray diffraction) is critical to confirm stereochemistry and intermolecular interactions in solid-state applications .

Q. What laboratory synthesis routes are effective for producing this compound?

  • Methodological Answer : A biocatalytic cascade using horse liver esterase (HLE) has been demonstrated to synthesize 6-Ahx derivatives. By introducing methanol as a nucleophile during ε-caprolactone ring-opening, the methyl ester intermediate (Me-6-Ahx) is preferentially formed, minimizing hydrolysis to 6-hydroxyhexanoic acid. Reaction optimization requires pH control (8–9), temperature (40°C), and substrate-to-enzyme ratio adjustments to maximize yield .

Q. How should researchers characterize purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Stability studies should include pH-dependent hydrolysis kinetics (e.g., acidic vs. alkaline conditions) monitored via NMR or mass spectrometry. Differential scanning calorimetry (DSC) can evaluate thermal stability, particularly for polymer applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic degradation rates of this compound-based polymers?

  • Methodological Answer : Variability in degradation rates may arise from differences in enzyme specificity (e.g., 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. KI72 vs. mammalian esterases). Standardize assays using purified enzymes (e.g., via Sephadex G-200 chromatography ) and defined oligomer substrates. Control for polymerization degree (DP), as activity decreases with higher DP (e.g., DP > 20 shows negligible hydrolysis) .

Q. What strategies mitigate byproduct formation during this compound synthesis via biocatalytic cascades?

  • Methodological Answer : Implement in situ capping by maintaining excess methanol (≥2:1 molar ratio to water) to favor esterification over hydrolysis. Use immobilized HLE to enhance reusability and reduce enzyme inhibition by substrates. Monitor reaction progress in real-time using FTIR to track ester carbonyl (∼1740 cm⁻¹) formation .

Q. How does this compound influence the conformational dynamics of peptide-drug conjugates?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model the flexibility of Me-6-Ahx linkers. Experimentally, circular dichroism (CD) spectroscopy and small-angle X-ray scattering (SAXS) can compare secondary structure stability in conjugates with/without the methylated linker .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

  • Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates solid-phase extraction (SPE) using mixed-mode sorbents (C8/SCX). Derivatize with dansyl chloride for enhanced fluorescence detection (LOD < 0.1 µM). Validate recovery rates (≥85%) via spike-and-recovery experiments in plasma or tissue homogenates .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for enzymes acting on this compound derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., substrate purity, ionic strength). Standardize protocols using IUPAC-recommended buffer systems (e.g., Tris-HCl, pH 8.5) and pre-equilibrate enzymes to reaction temperatures. Compare k/K values under identical conditions and report substrate-specific activity (e.g., µmol·min⁻¹·mg⁻¹) to enable cross-study validation .

Tables for Key Parameters

Parameter Value/Description Reference
Molecular Weight (Me-6-Ahx)145.2 g/mol
Optimal pH (HLE Activity)8–9
K (HLE for ε-caprolactone)5.9 mM (dimer), 6.2 mM (trimer)
Thermal Decomposition (°C)220–240 (DSC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.